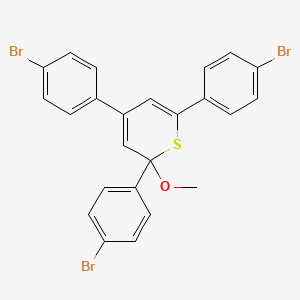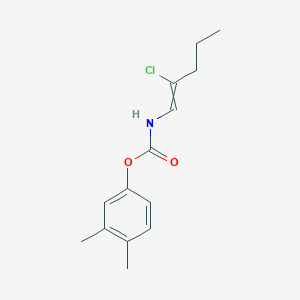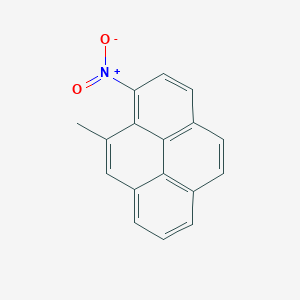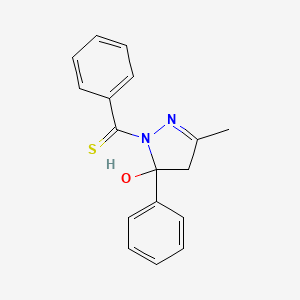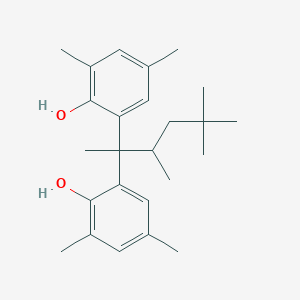
2,2'-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 3,5,5-trimethylhexane-2,2-diol with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The exact molecular targets and pathways are still under investigation, but its stabilizing effects on various chemical and biological systems are well-documented.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethylhexane: A similar compound with a different substitution pattern.
2,3,5-Trimethylhexane: Another related compound with variations in the position of methyl groups.
2,4,4-Trimethylhexane: A compound with a different arrangement of methyl groups.
Uniqueness
What sets 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) apart is its unique structure, which imparts specific chemical properties and reactivity. Its ability to act as a stabilizer and antioxidant makes it valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
89868-68-8 |
|---|---|
Fórmula molecular |
C25H36O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxy-3,5-dimethylphenyl)-3,5,5-trimethylhexan-2-yl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-15-10-17(3)22(26)20(12-15)25(9,19(5)14-24(6,7)8)21-13-16(2)11-18(4)23(21)27/h10-13,19,26-27H,14H2,1-9H3 |
Clave InChI |
SPGNXBRFCQCUPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C2=CC(=CC(=C2O)C)C)C(C)CC(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


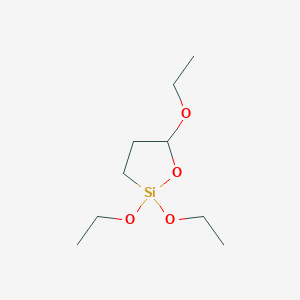
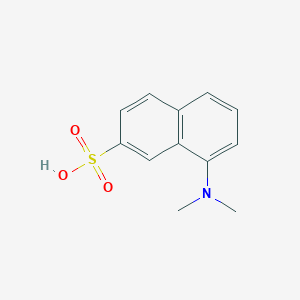
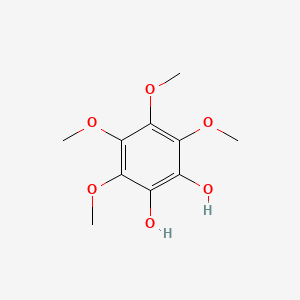
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
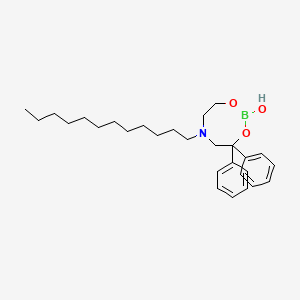
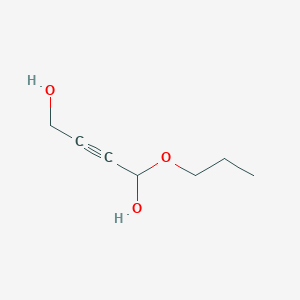
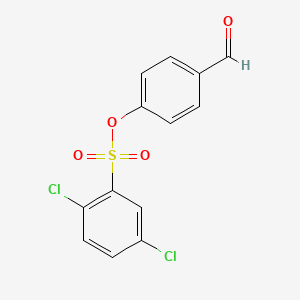
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
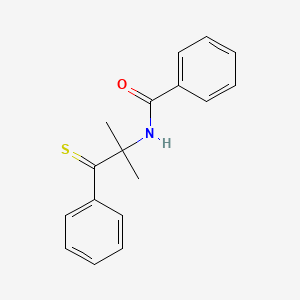
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
